molecular formula C17H14ClNO4S B2873767 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate CAS No. 2589-10-8

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate

Cat. No.: B2873767
CAS No.: 2589-10-8
M. Wt: 363.81
InChI Key: KMLIXUUIGBNLIV-UHFFFAOYSA-M
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Description

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an indeno-thiazole core, which is known for its biological activity and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate is the 3-Chymotrypsin-like cysteine protease (3CL pro) . The 3CL pro plays a key role in substrate recognition , making it an attractive target for this compound.

Mode of Action

The compound interacts with its target by docking well into the binding pockets S1 and S2 of 3CL pro . This interaction inhibits the activity of 3CL pro , thereby affecting the replication of SARS-CoV-2.

Biochemical Pathways

The compound affects the biochemical pathways related to the replication of SARS-CoV-2. By inhibiting 3CL pro, the compound disrupts the viral replication process . This leads to a decrease in the number of viral particles, thereby reducing the severity of the infection.

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 3CL pro . This inhibition disrupts the replication of the virus, leading to a decrease in the number of viral particles. The compound’s representative, 7a, displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylindene-1,3-dione with thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting product is then treated with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindene-1,3-dione: A precursor in the synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate.

    Thioamide derivatives: Compounds with similar thiazole rings that exhibit comparable biological activities.

    Other indeno-thiazole derivatives: Compounds with variations in the substituents on the indeno-thiazole core.

Uniqueness

This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-position and a phenyl group at the 2-position. These substituents contribute to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-2-phenyl-4H-indeno[1,2-d][1,3]thiazol-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NS.ClHO4/c1-18-16-14-10-6-5-9-13(14)11-15(16)19-17(18)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLIXUUIGBNLIV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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